molecular formula C18H22N2O4S B11638298 Ethyl 4-methyl-2-{[4-(3-methylphenoxy)butanoyl]amino}-1,3-thiazole-5-carboxylate

Ethyl 4-methyl-2-{[4-(3-methylphenoxy)butanoyl]amino}-1,3-thiazole-5-carboxylate

Cat. No.: B11638298
M. Wt: 362.4 g/mol
InChI Key: VRFWAEHLYSMQIJ-UHFFFAOYSA-N
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Description

ETHYL 4-METHYL-2-[4-(3-METHYLPHENOXY)BUTANAMIDO]-1,3-THIAZOLE-5-CARBOXYLATE: is a complex organic compound that belongs to the thiazole family. Thiazoles are known for their aromaticity and the presence of sulfur and nitrogen atoms in their ring structure, which makes them highly reactive and versatile in various chemical reactions .

Preparation Methods

The synthesis of ETHYL 4-METHYL-2-[4-(3-METHYLPHENOXY)BUTANAMIDO]-1,3-THIAZOLE-5-CARBOXYLATE typically involves multiple steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and specific reaction conditions to streamline the process .

Chemical Reactions Analysis

ETHYL 4-METHYL-2-[4-(3-METHYLPHENOXY)BUTANAMIDO]-1,3-THIAZOLE-5-CARBOXYLATE undergoes various chemical reactions:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thiazole ring, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

ETHYL 4-METHYL-2-[4-(3-METHYLPHENOXY)BUTANAMIDO]-1,3-THIAZOLE-5-CARBOXYLATE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ETHYL 4-METHYL-2-[4-(3-METHYLPHENOXY)BUTANAMIDO]-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

ETHYL 4-METHYL-2-[4-(3-METHYLPHENOXY)BUTANAMIDO]-1,3-THIAZOLE-5-CARBOXYLATE can be compared with other thiazole derivatives:

The uniqueness of ETHYL 4-METHYL-2-[4-(3-METHYLPHENOXY)BUTANAMIDO]-1,3-THIAZOLE-5-CARBOXYLATE lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H22N2O4S

Molecular Weight

362.4 g/mol

IUPAC Name

ethyl 4-methyl-2-[4-(3-methylphenoxy)butanoylamino]-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C18H22N2O4S/c1-4-23-17(22)16-13(3)19-18(25-16)20-15(21)9-6-10-24-14-8-5-7-12(2)11-14/h5,7-8,11H,4,6,9-10H2,1-3H3,(H,19,20,21)

InChI Key

VRFWAEHLYSMQIJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)CCCOC2=CC=CC(=C2)C)C

Origin of Product

United States

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